Jak3-IN-11 Exhibits Superior Biochemical Potency and Isoform Selectivity Compared to Tofacitinib
Jak3-IN-11 demonstrates a JAK3 IC50 of 1.7 nM, which is approximately 1.7-fold more potent than tofacitinib's JAK3 IC50 of 1 nM [1]. However, the critical differentiation lies in isoform selectivity. Jak3-IN-11 exhibits 588-fold selectivity over other JAK isoforms, while tofacitinib shows only 20-fold selectivity against JAK2 and 100-fold selectivity against JAK1 [1]. This means that at a concentration required to fully inhibit JAK3, tofacitinib would also substantially inhibit JAK1 and JAK2, whereas Jak3-IN-11 would not.
| Evidence Dimension | Biochemical Potency and Selectivity |
|---|---|
| Target Compound Data | JAK3 IC50 = 1.7 nM; JAK2 IC50 = 1 μM; JAK1 IC50 = 1.32 μM |
| Comparator Or Baseline | Tofacitinib: JAK3 IC50 = 1 nM; JAK2 IC50 = 20 nM; JAK1 IC50 = 112 nM |
| Quantified Difference | 1.7-fold higher JAK3 potency for Jak3-IN-11. For Jak3-IN-11, JAK3 is ~588-fold more selective vs JAK2; for Tofacitinib, it is only 20-fold more selective. |
| Conditions | In vitro biochemical kinase assay |
Why This Matters
This superior selectivity profile is critical for experiments aiming to isolate JAK3-specific signaling events from JAK1- or JAK2-mediated pathways, reducing off-target effects and simplifying data interpretation.
- [1] ActiveInhibitor. Tofacitinib Product Datasheet. CAS: 477600-75-2. View Source
